molecular formula C22H21N3O3S B12174029 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B12174029
M. Wt: 407.5 g/mol
InChI Key: VQSBOCXULZYYLJ-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that features a thiazole ring and an indole moiety. Thiazole and indole derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The indole moiety can bind to receptors and modulate signaling pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

What sets 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methyl-1H-indol-4-yl)acetamide apart is its unique combination of the thiazole and indole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C22H21N3O3S/c1-25-10-9-16-17(5-4-6-18(16)25)24-21(26)12-15-13-29-22(23-15)14-7-8-19(27-2)20(11-14)28-3/h4-11,13H,12H2,1-3H3,(H,24,26)

InChI Key

VQSBOCXULZYYLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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